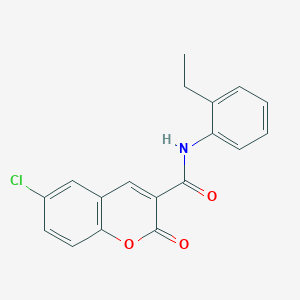
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CEP, is a synthetic compound that belongs to the class of coumarin derivatives. CEP has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Mechanism of Action
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in the inflammatory and cancerous processes. 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cancer cell proliferation. 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in scientific research. One potential direction is the development of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the use of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide for maximum efficacy.
Synthesis Methods
The synthesis of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl 2-aminobenzoate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide.
Scientific Research Applications
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have potential use in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Studies have shown that 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
6-chloro-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-11-5-3-4-6-15(11)20-17(21)14-10-12-9-13(19)7-8-16(12)23-18(14)22/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJVJMJLJKYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)
![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)